DL-蛋氨酸-d3(S-甲基-d3)

描述

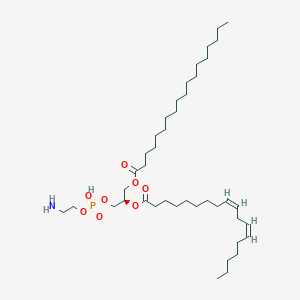

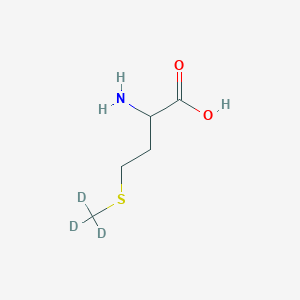

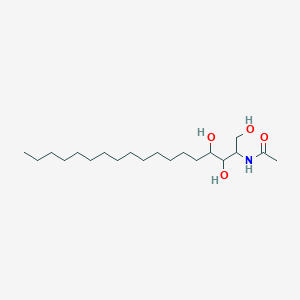

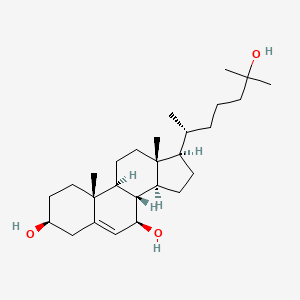

DL-Methionine-d3 (S-methyl-d3) is a labelled version of DL-Methionine . Methionine is an α-amino acid that is essential for humans and plays a role in angiogenesis . The compound has a linear formula of CD3SCH2CH2CH(NH2)CO2H .

Molecular Structure Analysis

The molecular structure of DL-Methionine-d3 (S-methyl-d3) is represented by the linear formula CD3SCH2CH2CH(NH2)CO2H . It has a molecular weight of 152.23 .Physical And Chemical Properties Analysis

DL-Methionine-d3 (S-methyl-d3) is a solid substance . The compound has an optical activity of [α]25/D -23.1°, c = 1 in 1 M HCl . It has a melting point of 273 °C (dec.) (lit.) .科学研究应用

水产养殖中的生长和抗氧化能力

Guo 等人(2019 年)对尼罗罗非鱼进行的一项研究表明,日粮中补充 DL-蛋氨酸-d3 可改善生长性能、抗氧化能力和必需氨基酸的含量。这种补充还增加了肠道微生物群的多样性,表明对鱼类健康和生长效率有积极影响。对于生长阶段的尼罗罗非鱼,确定了添加 DL-蛋氨酸-d3 的蛋氨酸的最佳水平,展示了该化合物在水产养殖营养中的应用(Guo 等人,2019 年)。

鸡肉中的蛋氨酸代谢

Martín-Venegas 等人(2006 年)研究了 DL-蛋氨酸-d3 在鸡肉中转化为含硫氨基酸的过程,强调了其在满足商业动物日粮中总硫氨基酸 (TSAA) 需求中的作用。这一过程证明了鸡肉将 DL-蛋氨酸-d3 转化为必需氨基酸(如 L-蛋氨酸和 L-半胱氨酸)的能力,展示了其在禽类营养中的重要性(Martín-Venegas 等人,2006 年)。

肉鸡中的生化和生理方面

Zhang 等人(2017 年)探讨了 DL-蛋氨酸-d3 的补充及其对肉鸡生化和生理参数的影响。该研究强调了不同蛋氨酸来源对生长性能和肠道营养转运蛋白基因表达的复杂而动态的影响(Zhang 等人,2017 年)。

S-腺苷-L-蛋氨酸的生产

Ren 等人(2017 年)的研究开发了一种以 DL-蛋氨酸-d3 为底物的经济高效的 S-腺苷-L-蛋氨酸 (SAM) 生产工艺。该研究强调了 DL-蛋氨酸-d3 在生产 SAM(细胞代谢中的必需化合物)中的潜在工业应用(Ren 等人,2017 年)。

作用机制

Target of Action

DL-METHIONINE-D3, also known as DL-Methionine-d3 (S-methyl-d3), is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid involved in many body functions, including protein synthesis . It is a chelating agent for heavy metals .

Mode of Action

Methionine may have antioxidant activity . It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . Methionine is a precursor to L-cysteine, taurine, and sulfate .

Biochemical Pathways

Methionine is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . The synthesis of methionine primarily occurs through a pathway known as the transmethylation cycle or methionine salvage pathway .

Action Environment

The action of DL-METHIONINE-D3 can be influenced by environmental factors. For instance, the safety data sheet for DL-METHIONINE-D3 advises against breathing vapors, mist, gas, and dust formation . It also advises against allowing the substance to enter drains or water courses, indicating that the compound’s action, efficacy, and stability could be influenced by environmental factors .

生化分析

Biochemical Properties

DL-Methionine-d3 participates in various biochemical reactions. It is involved in the methionine cycle, which is crucial for many biological processes, including protein synthesis, methylation reactions, and polyamine synthesis . It interacts with enzymes such as methionine adenosyltransferase, which catalyzes the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl group donor .

Cellular Effects

DL-Methionine-d3 influences various cellular processes. It has been shown to have antioxidant properties, which can protect cells from oxidative damage . In animal studies, DL-Methionine-d3 supplementation has been shown to improve growth performance and antioxidant capacity .

Molecular Mechanism

At the molecular level, DL-Methionine-d3 exerts its effects through its involvement in various metabolic pathways. It is a precursor to SAM, which is involved in methylation reactions. Methylation can influence gene expression, protein function, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Methionine-d3 can change over time. For instance, in crystallization studies, DL-Methionine usually crystallizes in a mixture with the known metastable α-form and stable β-form . The stability of these forms can be influenced by factors such as temperature and the presence of other compounds .

Dosage Effects in Animal Models

The effects of DL-Methionine-d3 can vary with different dosages in animal models. For instance, studies in quail breeders have shown that supplementation with DL-Methionine at levels of 0.5 or 1.5 g/kg improved liver and kidney functions, lipid profile, immunity, and antioxidant parameters .

Metabolic Pathways

DL-Methionine-d3 is involved in the methionine cycle, a crucial metabolic pathway. This cycle involves several enzymes and cofactors, including methionine adenosyltransferase and SAM . It can also influence metabolic flux and metabolite levels.

Subcellular Localization

Given its role in the methionine cycle, it is likely to be found in the cytoplasm where this cycle occurs .

属性

IUPAC Name |

2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

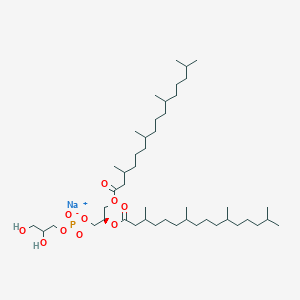

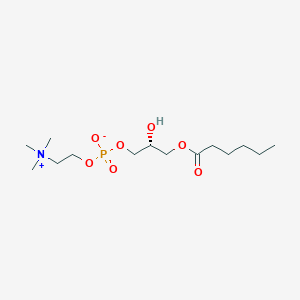

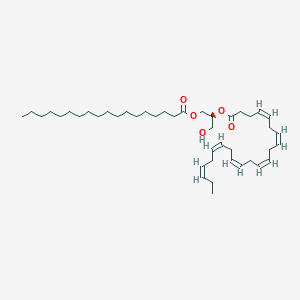

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

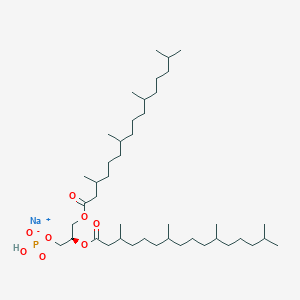

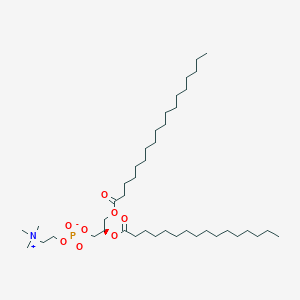

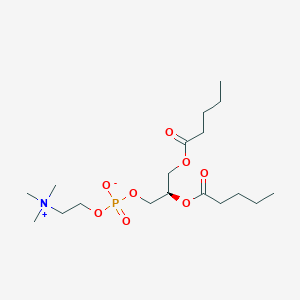

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)